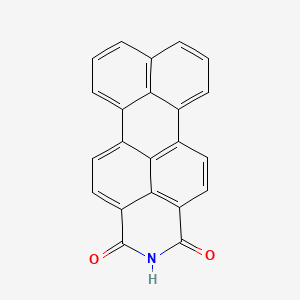

Perylene-3,4-dicarboximide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

33955-44-1 |

|---|---|

Molekularformel |

C22H11NO2 |

Molekulargewicht |

321.3 g/mol |

IUPAC-Name |

16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6(23),7,9,11,13,18(22),19-decaene-15,17-dione |

InChI |

InChI=1S/C22H11NO2/c24-21-16-9-7-14-12-5-1-3-11-4-2-6-13(18(11)12)15-8-10-17(22(25)23-21)20(16)19(14)15/h1-10H,(H,23,24,25) |

InChI-Schlüssel |

LBOJSACZVLWUHN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C3=CC=C2 |

Kanonische SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C3=CC=C2 |

Andere CAS-Nummern |

33955-44-1 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Functionalization of Perylene 3,4 Dicarboximide Derivatives

Strategies for Perylene-3,4-dicarboximide Core Modifications

The expansive π-conjugated core of this compound presents multiple positions for functionalization, primarily the peri-, ortho-, and bay-positions. mdpi.comemu.edu.tr Strategic modifications at these sites can significantly alter the molecule's properties.

Halogenation and Related Electrophilic Substitution Reactions at Peri- and Ortho-Positions

Electrophilic substitution reactions, particularly halogenation, are a cornerstone for introducing functional groups onto the perylene (B46583) core. rsc.org These reactions typically occur at the bay positions due to the inherent reactivity of the perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA) precursor. rsc.org However, methods for selective halogenation at the peri- and ortho-positions have also been developed.

For instance, the bromination of N-(1-hexylheptyl)this compound in chlorobenzene (B131634) at 40°C can lead to the formation of 9-bromo-N-(1-hexylheptyl)this compound, demonstrating a peri-substitution. google.com Furthermore, direct tetraiodination of perylene diimides (PDIs) at the ortho-positions (2,5,8,11) has been achieved using N-iodosuccinimide, providing a valuable precursor for further functionalization. researchgate.net The introduction of halogens at these positions serves as a handle for subsequent cross-coupling reactions, enabling the introduction of a diverse array of functional groups.

Nucleophilic Aromatic Substitution at Bay Positions of this compound

The bay positions (1, 6, 7, and 12) of the perylene core are susceptible to nucleophilic aromatic substitution (SNA_r) reactions, especially when activated by electron-withdrawing groups. mdpi.combiolscigroup.us Halogenated perylene derivatives are common substrates for these reactions. For example, 1,7-dibromo-perylene-3,4,9,10-tetracarboxylic acid bisanhydride can undergo nucleophilic substitution with various nucleophiles. biolscigroup.us

A notable example is the reaction of 1,7-dibromoperylene derivatives with phenoxy groups. The substitution of bromine atoms with 4-tert-butylphenoxy and 4-methoxyphenoxy groups has been achieved in high yields (80–90%) in anhydrous dimethylformamide (DMF) at elevated temperatures. nih.gov The reactivity of the perylene core towards nucleophilic substitution can be tuned by the substituents present. For instance, the introduction of phenoxy groups at the bay positions can be performed sequentially, allowing for precise control over the substitution pattern. scispace.com

| Reactant | Nucleophile | Product | Yield (%) | Reference |

| 1,7-dibromoperylene tetrabutylester | 4-tert-butylphenol/4-methoxyphenol | 1,7-diphenoxyperylene tetrabutylester derivatives | 80-90 | nih.gov |

| 1,6,7,12-tetrachloroperylene monoimide diester | 4-methoxyphenol | 7-mono- and 7,12-diphenoxy substituted derivatives | - | scispace.com |

Cross-Coupling Reactions for Diversified Core Functionalization (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful tools for the functionalization of the perylene core. acs.orgsci-hub.se These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl and other organic moieties.

For example, a Suzuki coupling reaction has been utilized to introduce a formyl group at the ortho, meta, or para position of a perylene-3,4-mono(dicarboximide) (PMI) intermediate. acs.org This was a key step in the synthesis of fullerene C60–PMI dyads. acs.org Similarly, the Suzuki coupling of 2,5,8,11-tetrabromo-substituted perylene derivatives with arylboronic acids has been used to attach various aryl groups at the ortho-positions. acs.org These reactions typically proceed in high yields and offer a versatile route to a wide range of functionalized perylene derivatives.

| Perylene Derivative | Coupling Partner | Product | Yield (%) | Reference |

| 2,5,8,11-tetrabromo-1,6,7,12-tetrabutoxyperylene | 4-formylphenylboronic acid | Ortho-substituted perylene with formylphenyl groups | 85 | acs.org |

| 2,5,8,11-tetrabromo-1,6,7,12-tetrabutoxyperylene | 4-(diphenylamino)phenylboronic acid | Ortho-substituted perylene with triphenylamine (B166846) groups | 85 | acs.org |

| 9-position of perylene core | 1,3,5-tris(4-bromophenyl)benzene | Symmetric PMI trefoil | - | sci-hub.se |

Functionalization at Imide Nitrogen Atoms of this compound

The imide nitrogen atoms of the this compound provide another crucial site for chemical modification. Functionalization at these positions is primarily aimed at improving solubility and tuning the electronic properties of the molecule. mdpi.comresearchgate.net

N-Alkylation and N-Arylation Approaches for Solubility and Property Tuning

The introduction of alkyl or aryl groups at the imide nitrogen atoms is a common strategy to enhance the solubility of perylene-3,4-dicarboximides in organic solvents. google.commdpi.comresearchgate.netgoogle.com This is often achieved through condensation reactions between perylene-3,4-dicarboxylic anhydride (B1165640) and a primary amine. google.com For example, the reaction of perylene-3,4-dicarboxylic anhydride with 4-t-butylaniline in the presence of imidazole (B134444) and zinc acetate (B1210297) yields N-(4-t-butylphenyl)this compound. google.com

Copper-promoted N-arylation reactions have also been developed, providing a facile route to N-arylated cyclic imides. acs.org This method utilizes arylboronic esters and copper(II) acetate, offering a milder alternative to traditional high-temperature condensation reactions. acs.org The choice of the N-substituent can significantly impact the molecule's properties. For instance, bulky substituents can disrupt intermolecular π-π stacking, influencing the material's solid-state morphology. mdpi.comresearchgate.net

| Perylene Derivative | Amine/Arylating Agent | Product | Reference |

| Perylene-3,4-dicarboxylic anhydride | 4-t-butylaniline | N-(4-t-butylphenyl)this compound | google.com |

| Perylene-3,4-dicarboxylic anhydride | Cyclopentylamine | N-cyclopentylthis compound | google.com |

| Perylene-3,4:9,10-bis(dicarboximide) | Arylboronic esters | N-aryl perylene-3,4:9,10-bis(dicarboximide) | acs.org |

Introduction of Solubilizing and Property-Modifying Groups

The introduction of specific solubilizing groups at the imide nitrogen is critical for processing these materials from solution. mdpi.comresearchgate.net A variety of alkyl and aryl groups have been explored for this purpose. Long-chain and branched alkyl groups, such as 1-hexylheptyl, are effective at increasing solubility. mdpi.comlookchem.com Similarly, bulky aromatic groups like 2,5-di-tert-butylphenyl and 4-tert-butylphenyl also enhance solubility. google.com

The nature of the solubilizing group can also influence the molecule's self-assembly and electronic properties. mdpi.com For instance, while long-chain primary alkyl groups can sometimes decrease solubility, secondary alkyl groups have been shown to be more effective solubilizers. mdpi.com The strategic selection of these groups is therefore crucial for tailoring the properties of perylene-3,4-dicarboximides for specific applications.

Synthesis of Asymmetric this compound Derivatives

The creation of asymmetric perylene diimides (PDIs), where the two imide nitrogen atoms bear different substituents, is a significant synthetic challenge that allows for precise tuning of molecular properties and directed self-assembly. encyclopedia.pubuni-mainz.de A primary route to these compounds begins with the commercially available perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).

One of the most common strategies involves a two-step condensation process. First, PTCDA is reacted with one amine to form a statistical mixture of the desired monoimide-monoanhydride, the symmetric diimide, and unreacted starting material. encyclopedia.puboup.com The monoimide-monoanhydride intermediate is then isolated and reacted with a second, different amine to yield the asymmetrically substituted PDI. oup.com For example, N-alkyl-3,4:9,10-perylenetetracarboxylic monoanhydride monoimides can be condensed with various arylamines to produce a range of N-alkyl-N'-aryl-perylenebis(dicarboximide) derivatives. oup.com

Another effective method involves the partial hydrolysis of a symmetrically substituted PDI. This reaction yields a perylene monoimide monoanhydride, which can then be condensed with a different primary amine to create the desired asymmetric PDI. encyclopedia.pub A more controlled approach starts with the hydrolysis of PTCDA to form a perylene-3,4,9,10-tetracarboxylic 3,4:9,10-bisanhydride, which can undergo sequential imidization reactions. researchgate.netencyclopedia.pub For instance, a sterically bulky group like 2,6-bis(diphenylmethyl-4-methylphenyl) can be used to functionalize one imide position, which provides steric hindrance and enhances solubility, facilitating the subsequent functionalization of the second imide group. nih.govacs.org

The synthesis of chlorinated PDI monoanhydride monoimide (PIA) via hydrolysis with LiOH has also been reported as a route to creating asymmetric PDI dimers. researchgate.net These methods are crucial for developing materials where asymmetry is key to function, such as in non-fullerene acceptors for organic solar cells. researchgate.net

Table 1: Selected Synthetic Strategies for Asymmetric PDI Derivatives

| Starting Material | Key Intermediate | Second Reactant | Purpose/Application | Reference |

|---|---|---|---|---|

| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | N-alkyl-3,4:9,10-perylenetetracarboxylic monoanhydride monoimide | Arylamines (e.g., aniline, p-toluidine) | General synthesis of N-alkyl-N'-aryl PDIs | oup.com |

| Symmetric PDI | Perylene monoimide monoanhydride | Primary amines | Access to asymmetrically substituted PDIs | encyclopedia.pub |

| PTCDA | Perylene monoimide monoanhydride with a bulky solubilizing group | 10-(4-aminophenyl)-10-H-phenothiazine | Synthesis of PDI-phenothiazine dyads | nih.govacs.org |

| Chlorinated PDI | Chlorinated PDI monoanhydride monoimide (PIA) | Another PDI unit | Synthesis of PDI dimers for organic electronics | researchgate.net |

Preparation of this compound Conjugates and Dyads

The covalent attachment of PDI units to other functional molecules creates conjugates and dyads with tailored photophysical and electrochemical properties. These systems are of great interest for mimicking natural photosynthesis, developing advanced materials for organic photovoltaics, and creating new photocatalysts. academie-sciences.fr

Covalent Linkage to Electron Donor or Acceptor Moieties

PDI derivatives are excellent electron acceptors, making them ideal components in donor-acceptor (D-A) dyads. academie-sciences.frmdpi.com By covalently linking a PDI to an electron donor, it is possible to facilitate photoinduced electron or energy transfer. academie-sciences.fracs.org

A prominent example is the linkage of PDIs to fullerenes (C60), another potent electron acceptor. mdpi.comnih.gov These C60-PDI dyads have been synthesized using methods like the Prato reaction or 1,3-dipolar cycloadditions. mdpi.com In these systems, the PDI unit often acts as a light-harvesting antenna, absorbing light and efficiently transferring the energy to the fullerene moiety. mdpi.comnih.gov

PDIs have also been linked to strong electron donors like phenothiazine (B1677639) and tetrathiafulvalene (B1198394) (TTF). nih.govacs.orgacademie-sciences.fr In a PDI-phenothiazine dyad, efficient charge separation can occur upon photoexcitation, forming a PDI radical anion and a phenothiazine radical cation. nih.gov Similarly, hexa-peri-hexabenzocoronene (HBC), an electron donor, has been covalently linked to PDI acceptors using Sonogashira cross-coupling reactions to study fundamental energy and electron transfer processes. acs.org The resulting D-A systems are crucial for applications in organic electronics and photocatalysis. nih.govnih.gov

Further examples include the coupling of PDIs with triphenylamine (TPA), fluorene (B118485) (Fl), and even other perylene monoimide (PMI) units. acs.orgnih.gov These dyads exhibit broad absorption in the visible spectrum and efficient electronic interactions between the linked chromophores. acs.orgnih.gov

Table 2: Examples of PDI-Based Donor-Acceptor Dyads

| Dyad Composition (Acceptor-Donor) | Linkage Chemistry | Key Finding/Application | Reference |

|---|---|---|---|

| PDI - Fullerene (C60) | 1,3-dipolar cycloaddition; Prato reaction | PDI acts as a light-harvesting antenna; energy transfer to C60 | mdpi.comnih.gov |

| PDI - Phenothiazine | Condensation reaction | Efficient photoinduced charge separation | nih.govacs.org |

| PDI - Hexa-peri-hexabenzocoronene (HBC) | Sonogashira cross-coupling | Model system for studying energy/electron transfer | acs.org |

| PDI - Tetrathiafulvalene (TTF) | Esterification | Development of dissymmetrical PDI for D-A systems | academie-sciences.fr |

| PDI - Triphenylamine (TPA) | Intramolecular imine photocyclization | Broad absorption and efficient electronic interactions | acs.orgnih.gov |

Integration into Multichromophoric Light-Harvesting Systems

The exceptional light-absorbing properties of PDIs make them ideal building blocks for constructing complex, multichromophoric systems designed to mimic the natural process of photosynthesis. acs.orgnih.govnih.gov These artificial light-harvesting systems are designed to capture solar energy and channel it to a reaction center.

Researchers have developed building blocks where multiple PDI chromophores are covalently linked to a central core. acs.orgnih.gov For example, four PDI units have been attached to a central pyromellitimide to form a cross-shaped molecule (PI-PDI4) or to another PDI core to create a saddle-shaped molecule (PDI5). acs.orgnih.gov These multi-chromophore molecules can self-assemble in solution into larger, ordered arrays. acs.orgnih.gov Upon photoexcitation, these assemblies show evidence of strong electronic interactions and rapid energy transfer between the PDI units, with exciton (B1674681) hopping times comparable to those in natural photosynthetic proteins. acs.orgnih.gov

Another strategy involves creating dyads where the PDI acts as a light-harvesting antenna for another chromophore. Fullerene-PDI systems, for instance, are designed so that the PDI absorbs light across the visible spectrum and transfers the energy to the fullerene, which then acts as the electron acceptor in a photovoltaic device. mdpi.comnih.gov Similarly, visible-light-mediated intramolecular photocyclization has been used to graft various chromophores like triphenylamine and fluorene onto a PDI core, creating AzaBenzannulated-PDI dyads with large absorption capabilities for light-harvesting applications. acs.orgnih.gov

Self-assembly is a powerful tool in this field. A system has been reported where four PDI molecules are attached to a central PDI core, which then self-assembles into a dimer. nih.gov In this structure, energy transfer occurs from the peripheral PDIs to the core, followed by an ultrafast, quantitative charge separation, effectively mimicking both the antenna and special pair functions of natural photosynthesis. nih.gov

Supramolecular Organization and Self Assembly of Perylene 3,4 Dicarboximide Architectures

Fundamental Intermolecular Interactions Driving Perylene-3,4-dicarboximide Assembly

The spontaneous organization of this compound molecules into ordered aggregates is a complex process driven by several key intermolecular forces. The interplay between π-π stacking, hydrogen bonding, and solvophobic effects dictates the final structure and properties of the resulting supramolecular assemblies.

The primary driving force for the self-assembly of this compound and its derivatives is the π-π stacking interaction between the large, planar aromatic cores of the perylene (B46583) molecules. acs.orgacs.org This interaction arises from the attractive, non-covalent forces between the electron-rich π-systems of adjacent chromophores. The extensive conjugation of the perylene core results in strong intermolecular orbital overlap, which facilitates the formation of stable, ordered stacks. rroij.com These π-π interactions are fundamental to the electronic properties of the aggregates, as they enable the delocalization of excitation energy over multiple chromophores. rsc.org The strength and geometry of these stacking interactions can be tuned by modifying the substituents on the perylene core, which in turn influences the photophysical behavior of the resulting material. nih.govencyclopedia.pub In many PMI and PDI systems, these interactions lead to the formation of partially ordered dimeric structures and larger assemblies where the chromophores align in a parallel fashion. acs.org

Alongside π-π stacking, hydrogen bonding and electrostatic forces play a critical directive role in the self-assembly of this compound aggregates. By incorporating functional groups capable of forming hydrogen bonds, typically on the imide structure, researchers can precisely control the geometry and stability of the resulting supramolecular structures. encyclopedia.pub For instance, the introduction of melamine (B1676169) units to a PMI system has been shown to induce the formation of well-defined, hydrogen-bonded foldamers, such as hexameric rings or helices, through specific donor-acceptor interactions. researchgate.netacs.org These hydrogen bonds can reduce the distance between interacting units compared to a purely covalent pathway, thereby enhancing the rates of photophysical processes like charge separation. researchgate.net

Electrostatic interactions, arising from the inherent charge distribution within the PMI molecule, also contribute significantly to the packing in the solid state. The acceptor-donor-acceptor (A-D-A) nature of perylene imides, with electron-deficient imide groups and an electron-rich aromatic core, creates a substantial molecular quadrupole moment. chiba-u.jp This quadrupole moment influences the orientation-dependent energy levels within the aggregates, affecting parameters such as the material's electron affinity. chiba-u.jp

In aqueous or other polar environments, hydrophobic and solvophobic effects are significant drivers of this compound self-assembly. The large, nonpolar perylene core has a strong tendency to avoid contact with water molecules. researchgate.netrroij.com This leads to the aggregation of PMI chromophores in aqueous media, a process often referred to as hydrophobic collapse. researchgate.net This effect can be harnessed to induce the formation of specific nanostructures. For example, by functionalizing the PMI molecule to create an amphiphile, the hydrophobic effect drives the self-assembly into structures like nanoribbons or nanofibers in water. researchgate.netosti.gov The aggregation state can be highly dependent on the solvent composition; aggregation is often induced in nonpolar solvents like methylcyclohexane (B89554), while polar aprotic solvents such as tetrahydrofuran (B95107) can disrupt these assemblies and favor the monomeric state. acs.orgacs.org The use of mixed solvents, such as tetrahydrofuran and water, allows for systematic investigation of how hydrophobicity influences aggregate formation and the resulting photophysical properties. mdpi.com

Formation and Characterization of this compound Aggregates

The self-assembly process of this compound begins with the formation of dimers and progresses to higher-order structures. The precise geometry of these aggregates, particularly the relative orientation of the stacked molecules, is a critical determinant of their electronic and optical properties.

The initial step in the aggregation of this compound in solution is often the formation of dimers. acs.orgnih.gov To better understand the fundamental electronic interactions, researchers frequently study covalently linked PMI dimers, which serve as precise models for the aggregates formed through non-covalent self-assembly. acs.orgnih.govnih.gov These studies have shown that even simple dimers can exhibit complex photophysics, including the formation of excimer states. nih.gov

Beyond dimerization, PMIs can form larger, more complex structures. Depending on the molecular design and solvent conditions, these higher-order aggregates can range from discrete oligomers to extended nanostructures. acs.org For example, a PMI derivative covalently linked to a melamine donor was observed to form hexameric rings or helices that could further stack into assemblies of two or three units. acs.org In other systems, multi-chromophore building blocks based on perylene imides have been shown to assemble into even larger structures, such as dodecamers (consisting of 12 monomers) or rod-shaped nanostructures on surfaces. acs.orgacs.org The formation of these higher-order aggregates often introduces new, emergent photophysical pathways, such as ultrafast charge separation, that are absent in the individual monomers. acs.org

The relative orientation of the chromophores within π-aggregates is crucial in defining their properties. Two primary arrangements are typically considered: cofacial and slip-stacked. In a cofacial orientation, the perylene cores are stacked directly on top of one another, leading to strong electronic coupling. acs.orgrsc.orgresearchgate.net This arrangement often facilitates the formation of low-energy excited states known as excimers, which can act as energy traps and impact the performance of electronic devices. acs.orgnih.gov Studies on covalently linked cofacial PMI dimers have shown that these excimer states form rapidly, on the order of picoseconds, following photoexcitation. acs.orgacs.org

In a slip-stacked geometry, the adjacent PMI molecules are displaced relative to one another, either along their long or short axes. acs.orgacs.org This offset changes the degree of electronic coupling between the molecules. rsc.org Research on model dimers has demonstrated that the excimer lifetime can reach a maximum for a specific slip-stacked geometry where two PMI molecules are displaced along their long axes by approximately 4.3 Å. acs.orgnih.gov Further displacement can prevent excimer formation altogether. acs.orgnih.gov The choice between a cofacial or slip-stacked arrangement can determine the dominant excited-state decay pathway, making geometric control a key strategy in designing functional PMI-based materials. nih.gov

Research Data on Perylene Dimer Models

The following tables summarize key findings from studies on covalently linked this compound (PMI) and Perylene-3,4:9,10-bis(dicarboximide) (PDI) dimers, which serve as models to understand intermolecular interactions in aggregates.

Table 1: Excimer Dynamics in Covalently Linked PMI Dimer Models

This table presents data on the formation and decay of excimer states in various PMI dimer configurations, highlighting the influence of molecular geometry.

| Dimer Configuration | Excimer Formation Time (τ_exc) | Conformational Relaxation Time (τ_rlx) | Excimer State Lifetime | NIR Absorption (λ_max) | Reference |

| Cofacial (Strong Coupling) | ~1.0 ps | ~17 ps | 6.9 - 12.8 ns | ~1450–1520 nm | acs.orgacs.orgnih.gov |

| Slip-Stacked (Long-axis slip of ~4.3 Å) | - | - | Reaches maximum | - | acs.orgnih.gov |

| Phenyl-Spaced (Long-axis displacement) | - | - | Excimer formation prevented | - | acs.orgnih.gov |

Table 2: Comparison of Excimer Properties in PDI Dimer Geometries

This table compares the properties of excimer states formed in cofacial versus slip-stacked PDI dimers, illustrating the energetic differences arising from their geometry.

| Dimer Geometry | Linker | Excimer Formation Time | Excimer Absorption (λ_max) | Excimer Energy Difference | Reference |

| Cofacial | Triptycene | ~2 ps | 1666 nm | - | rsc.orgresearchgate.net |

| Slip-Stacked | Phenyl-spaced Triptycene | ~12 ps | 1430 nm | ~120 meV higher than cofacial | rsc.orgresearchgate.net |

Excimer State Formation and Dynamics within this compound Aggregates

Within aggregates of this compound (PMI), the close proximity of the chromophores facilitates the formation of excimers—excited-state dimers that exhibit distinct photophysical properties compared to the monomeric species. The formation of these excimer states is a critical factor in the performance of PMI-based materials, as they can act as low-energy traps, which can be detrimental in applications like organic photovoltaics. acs.orgacs.org

The dynamics of excimer formation have been investigated using advanced spectroscopic techniques. Studies on covalently linked PMI dimers, which serve as models for π-aggregates, have provided significant insights. acs.orgacs.org Femtosecond near-infrared transient absorption spectroscopy has been used to directly observe the growth of a low-energy transition, typically in the range of 1450–1520 nm, which is a characteristic signature of the excimer state. acs.orgnih.govnorthwestern.edu

The formation of the excimer state is an ultrafast process, occurring in approximately 1 picosecond (ps) following photoexcitation. acs.orgacs.orgnih.gov This is followed by a period of conformational relaxation over 8–17 ps. acs.orgnih.gov Once formed, the excimer state has a significantly longer lifetime, decaying over a period of 6.9 to 12.8 nanoseconds (ns). acs.orgnih.gov

The specific geometry of the interacting PMI molecules plays a crucial role in excimer dynamics. Research on various dimer configurations has shown that the excimer lifetimes are maximized in a slip-stacked geometry where the two PMI molecules are displaced along their long axes by about 4.3 Å (the width of one phenyl group). acs.orgnih.gov In contrast, a cofacial arrangement can also lead to excimer formation. acs.org However, if the displacement between the PMI units is increased, for instance by introducing a biphenyl (B1667301) spacer, excimer formation can be prevented altogether. acs.orgnih.gov These findings provide clear structural guidelines for designing PMI-based systems where the formation of excimer trap states can be minimized or controlled. acs.orgnih.gov

| Excimer State Parameter | Timescale / Wavelength | Description |

| Characteristic Absorption | ~1450–1520 nm | A low-energy transition observed in transient absorption spectra, indicative of the excimer state. acs.orgacs.orgnih.gov |

| Formation Time | ~1 ps | The initial appearance of the excimer state following photoexcitation. acs.orgacs.orgnih.gov |

| Conformational Relaxation | 8–17 ps | A relaxation process that occurs after the initial excimer formation. acs.orgnih.gov |

| Decay Lifetime | 6.9–12.8 ns | The time it takes for the excimer state to decay, as measured by time-resolved fluorescence. acs.orgnih.gov |

Control of this compound Supramolecular Morphologies

The ability to control the self-assembly of this compound derivatives allows for the creation of a wide array of supramolecular structures with tailored properties. rsc.org The final morphology of the aggregate is highly sensitive to factors such as solvent polarity, temperature, pH, and, most importantly, the molecular design of the PMI building blocks. rsc.orgresearchgate.net

Nanostructures: Nanodots, Chains, and Networks

By carefully engineering the substituents attached to the perylene core, a variety of distinct nanoscale morphologies can be achieved, including one-dimensional (1D) structures like fibers, ribbons, and chains, as well as zero-dimensional (0D) nanodots or nanoparticles. rsc.orgresearchgate.netscispace.com

A clear example of morphology control through side-chain engineering is demonstrated by comparing two different Perylene diimide (PDI, a related derivative) molecules. The self-assembly of N,N'-di(dodecyl)-perylene-3,4,9,10-tetracarboxylic diimide, which has linear alkyl side-chains, results in the formation of 1D nanobelts. researchgate.net In contrast, N,N'-di(nonyldecyl)-perylene-3,4,9,10-tetracarboxylic diimide, which features bulkier, branched side-chains, assembles into 0D nanoparticles due to the different steric interference between the side chains. researchgate.net This highlights how subtle changes in molecular structure can dictate a complete shift in the resulting nanostructure from one dimension to another. Other observed morphologies for perylene imides include nanofibers, hollow tubes, and micelles. rsc.orgresearchgate.netscispace.com

Liquid Crystalline Phases and Self-Healing Properties of Perylene-3,4-dicarboximides

Certain this compound derivatives exhibit liquid crystalline behavior, forming ordered yet fluid phases. rsc.orgrsc.org These materials can display several discotic phases depending on the temperature and the specific substitution pattern on the molecule. rsc.orgrsc.org

In aqueous solutions, ionic this compound derivatives can behave as chromonic liquid crystals, where the molecules stack into columns that align over long ranges. acs.orgtandfonline.comtandfonline.com The type of liquid crystalline phase is highly dependent on the molecular structure, including the side chains and the counterions. For instance, ionic perylenebis(dicarboximide)s with chloride as the counterion tend to form nematic (N) phases. acs.org Conversely, when the counterion is p-methylbenzenesulfonate, the molecules assemble into chromonic ribbons. acs.org The concentration required for the formation of these phases is also influenced by the bulkiness of the side chains; bulkier groups can hinder the necessary π-π stacking interactions, requiring higher concentrations for the liquid crystalline phase to form. acs.org

An important characteristic of some liquid crystalline PDI materials is their self-healing properties. When these materials are annealed, their ordered yet dynamic nature can facilitate the repair of structural defects. This self-healing has been shown to significantly enhance electronic transport efficiency, with electronic mobility increasing by orders of magnitude after annealing. mdpi.com

Influence of Substituents and Molecular Design on Supramolecular Morphology

The design of the substituents attached to the this compound core is the most powerful tool for controlling the final supramolecular morphology. rsc.orgencyclopedia.pub A distinction can be made between substituents at the imide positions and those at the bay positions of the perylene core.

Bay Position Substituents: In contrast, substituents at the bay positions (the 1, 6, 7, and 12 positions) have a profound impact on the molecule's properties. encyclopedia.pubnih.govmdpi.com Bulky groups in this region can induce a twist in the otherwise planar perylene core due to steric hindrance. encyclopedia.pubmdpi.com This distortion weakens the π-π stacking interactions and can fundamentally change the nature of the aggregation. encyclopedia.pubnih.gov While planar PDIs typically form H-aggregates, which are often weakly emissive, core-twisted PDIs can form J-aggregates, which are characterized by strong fluorescence. encyclopedia.pubmdpi.com Therefore, bay-area substitution provides a direct route to tune not only the morphology but also the critical photophysical properties of the assembled nanostructures. encyclopedia.pubnih.gov

| Compound Name | Structure/Substituents | Resulting Morphology/Property | Reference(s) |

| Ionic perylenebis(dicarboximide) with Chloride | Chloride counterions | Forms nematic (N) liquid crystalline phases. | acs.org |

| Ionic perylenebis(dicarboximide) with p-methylbenzenesulfonate | p-methylbenzenesulfonate counterions | Forms chromonic ribbon structures. | acs.org |

| N,N'-di(dodecyl)-perylene-3,4,9,10-tetracarboxylic diimide (DD-PTCDI) | Linear dodecyl side-chains at imide positions. | Self-assembles into one-dimensional (1D) nanobelts. | researchgate.net |

| N,N'-di(nonyldecyl)-perylene-3,4,9,10-tetracarboxylic diimide (ND-PTCDI) | Branched nonyldecyl side-chains at imide positions. | Self-assembles into zero-dimensional (0D) nanoparticles. | researchgate.net |

| N-alkoxybenzyl substituted PBIs | Bulky substituents at the bay positions. | Induces a twist in the perylene core, leading to strongly fluorescent J-aggregates. | encyclopedia.pubmdpi.comresearchgate.net |

Electronic and Photophysical Dynamics of Perylene 3,4 Dicarboximide Systems

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in Perylene-3,4-dicarboximide

The fate of excitons—bound electron-hole pairs generated by light absorption—in PMI systems governs the efficiency of light-harvesting and energy conversion processes. The dynamics of these excitons, including their ability to transfer energy or undergo fission into multiple excitons, are dictated by the electronic coupling between PMI units.

Singlet exciton fission (SF) is a process where a photogenerated singlet exciton (S₁) converts into two triplet excitons (T₁). researchgate.netacs.org This phenomenon is highly desirable in photovoltaics as it can potentially circumvent the Shockley-Queisser limit by generating two electron-hole pairs from a single photon. For SF to be efficient, the energy of the singlet state should be approximately double or slightly greater than the energy of the triplet state (E(S₁) ≥ 2E(T₁)). nih.gov

This compound (PMI) is a promising candidate for SF as its singlet (S₁) and triplet (T₁) state energies are approximately 2.4 eV and 1.1 eV, respectively, making the process slightly exoergic and thus thermodynamically favorable. researchgate.netacs.org

Research on a specific derivative, 2,5-diphenyl-N-(2-ethylhexyl)this compound (dp-PMI), has demonstrated that its crystallization into a slip-stacked morphology is favorable for SF. researchgate.netacs.org Using transient absorption microscopy and spectroscopy, studies have shown that singlet fission in both single crystals and polycrystalline thin films of dp-PMI occurs on an ultrafast timescale of less than or equal to 50 picoseconds (ps). researchgate.netacs.org These investigations confirmed a high triplet yield of 150 ± 20%, indicating that one singlet exciton efficiently produces 1.5 triplet excitons on average, accounting for experimental uncertainties. researchgate.netacs.org The combination of ultrafast SF, high triplet yield, and inherent photostability makes PMI derivatives attractive materials for SF-enhanced solar cells. researchgate.netacs.org

| Parameter | Value | Significance |

|---|---|---|

| Singlet State Energy (E(S₁)) | 2.4 eV | Energy of the initial photoexcited state. |

| Triplet State Energy (E(T₁)) | 1.1 eV | Energy of the resulting triplet excitons. |

| Energetic Condition (E(S₁) vs 2E(T₁)) | 2.4 eV ≥ 2.2 eV | Fulfills the thermodynamic requirement for exoergic singlet fission. |

| Singlet Fission Timescale | ≤ 50 ps | Indicates an ultrafast conversion from singlet to triplet pairs. |

| Triplet Yield | 150 ± 20% | Demonstrates efficient generation of multiple excitons from a single photon. |

In systems where multiple PMI chromophores are arranged in close proximity, such as in molecular aggregates or covalently linked arrays, photoexcitation can be followed by rapid energy transfer between the units. acs.orgnih.gov The dynamics of this energy flow are crucial for applications like light-harvesting antennas in artificial photosynthesis. sci-hub.se

Studies on symmetric PMI trefoils, where three PMI units are connected to a central benzene (B151609) ring, show that these molecules self-assemble in solution to form larger, ordered π-stacked arrays. acs.orgnih.gov Upon photoexcitation, these assemblies initially form excitonically coupled states which subsequently relax into lower-energy "excimer" states. acs.orgnih.gov An excimer is an excited-state dimer formed between two identical molecules, one of which is in an excited state. These PMI excimer states are characterized by long lifetimes, measured to be 20 nanoseconds (ns) and 8.4 ns for different trefoil assemblies, and they primarily decay back to the ground state through non-radiative pathways. acs.orgnih.gov

The fundamental interactions governing these arrays can be understood by studying simpler PMI dimer models. In covalently bound dimers with varying degrees of π-π stacking, femtosecond transient absorption spectroscopy has shown that the formation of an excimer state is an extremely rapid event, occurring in approximately 1 ps. acs.orgnih.gov This is followed by a period of conformational relaxation over 8–17 ps. acs.orgnih.gov The subsequent decay of the excimer state, measured by time-resolved fluorescence, occurs on a timescale of 6.9 to 12.8 ns. acs.orgnih.gov These studies provide structural insights that can help in designing molecular systems that either promote or minimize the formation of these excimer trap states, depending on the desired application. acs.orgnih.gov

| System | Process | Observed Timescale | Reference |

|---|---|---|---|

| Covalently Bound PMI Dimers | Excimer State Formation | ~1 ps | acs.org, nih.gov |

| Conformational Relaxation | 8 - 17 ps | acs.org, nih.gov | |

| Excimer State Decay | 6.9 - 12.8 ns | acs.org, nih.gov | |

| Self-Assembled PMI Trefoil Arrays | Excimer State Decay (System 1) | 20 ns | acs.org, nih.gov |

| Excimer State Decay (System 2) | 8.4 ns | acs.org, nih.gov |

Photoinduced Charge Transfer Processes in this compound Dyads and Aggregates

When PMI is paired with a suitable electron donor or acceptor, photoexcitation can lead to electron transfer, creating a charge-separated state. This process is the fundamental basis for the function of organic photovoltaic devices and photocatalytic systems.

The efficiency of charge generation is often determined by the rate of photoinduced charge separation compared to competing decay pathways of the excited state. In specially designed PMI-based systems, this charge separation can be an ultrafast event.

For instance, in a compact, orthogonal donor-acceptor dyad consisting of PMI as the acceptor and phenoxazine (B87303) (PXZ) as the donor, charge separation occurs with a time constant of approximately 0.14 ps. opotek.com Similarly, when certain PMI derivatives are anchored to semiconductor surfaces like TiO₂, charge injection (a form of charge separation) can begin in under 1 ps. researchgate.net

Remarkably, ultrafast charge separation can also be an emergent property that only appears upon self-assembly. researchgate.netacs.orgnih.gov In a system where PMI was covalently linked to a melamine (B1676169) electron donor (PMI-Ph2-D), no electron transfer was observed for the individual molecules in solution. researchgate.netacs.orgnih.gov However, when these molecules self-assembled into hydrogen-bonded, π-stacked foldamers, ultrafast transient absorption spectroscopy revealed a unique photoinduced charge separation pathway that was absent in the monomers. researchgate.netacs.orgnih.gov Previous studies on similar systems have shown that charge separation through cofacial π-π interactions can occur on a femtosecond timescale, while transfer through hydrogen bonds happens within 2-3 ps. researchgate.net

| PMI System | Donor/Acceptor Partner | Charge Separation Time | Reference |

|---|---|---|---|

| Compact Dyad (PMI-PXZ) | Phenoxazine (Donor) | ~0.14 ps | opotek.com |

| PMI on TiO₂ | TiO₂ (Acceptor) | <1 ps | researchgate.net |

| Self-Assembled Foldamer | Melamine (Donor) | fs to ~3 ps | researchgate.net |

After charge separation, the resulting pair of charged species (radical ions) will eventually recombine. For applications like solar energy conversion, it is desirable for this charge recombination to be much slower than the initial charge separation, allowing time for the charges to be collected. The lifetime of the charge-separated state is therefore a critical parameter.

In the PMI-PXZ dyad, which exhibits ultrafast charge separation, the subsequent charge recombination is significantly slower, occurring with a time constant of 1.4 ns. opotek.com The lifetime of the charge-separated state can be influenced by the surrounding environment and molecular architecture. For example, in dye-sensitized photocathodes using PMI on a nanostructured NiO electrode, the application of a thin, insulating Al₂O₃ layer was shown to result in longer charge-separated state lifetimes compared to unprotected films. rsc.org

Studies on the related perylene-3,4:9,10-bis(dicarboximide) (PDI) systems have provided a deeper understanding of charge recombination. Research on PDI-quencher pairs demonstrated that the rate of charge recombination varies with the free energy of the reaction, covering the full energetic range from the normal to the Marcus inverted regime. rsc.org Furthermore, in PDI-based donor-acceptor films, charge recombination was observed on a timescale of 150–360 ps, and it was found that increasing the distance between the donor and acceptor units could extend the lifetime of the charge-separated state without significantly impacting the initial separation rate. mdpi.com

In symmetric, cofacially arranged molecular dimers, it is sometimes possible for the absorption of a single photon to result in a "symmetry-breaking" charge-separated state, where one molecule becomes a radical cation and the other a radical anion (e.g., D⁺–D⁻ from D–D). This process is analogous to the initial charge separation event in the "special pair" of natural photosynthetic reaction centers. pnas.org

Investigations into this phenomenon have been conducted for PMI systems. In a study of five different covalently bound PMI dimers with varying degrees of electronic interaction and relative orientations (both cofacial and slip-stacked), symmetry-breaking charge transfer was not observed in any of the configurations. acs.orgnih.gov The primary relaxation pathway for these PMI dimers was the formation of an excimer state. acs.orgnih.gov

This finding is in contrast to studies on dimers of the closely related perylene-3,4:9,10-bis(dicarboximide) (PDI). In PDI dimers, symmetry-breaking charge separation has been shown to occur from a variety of intermolecular geometries. pnas.orgnih.gov This highlights a significant difference in the photophysical behavior between PMI and PDI aggregates, where the subtle change in molecular structure has a profound impact on the available decay pathways for the excited state.

Intersystem Crossing and Triplet State Formation in this compound Derivatives

The generation of triplet excited states in this compound (PMI) and its derivatives is a critical aspect of their photophysics, though typically less efficient than in their well-studied Perylene-3,4,9,10-tetracarboxdiimide (PDI) counterparts. The intrinsic intersystem crossing (ISC) efficiency for the parent PMI chromophore is generally low. researchgate.net However, specific molecular designs and environmental conditions can significantly enhance this process, primarily through mechanisms involving charge transfer states.

Spin-Orbit Charge Transfer (SOCT-ISC) Mechanisms

A key pathway for enhancing intersystem crossing in perylene (B46583) imide systems is the Spin-Orbit Charge Transfer (SOCT-ISC) mechanism. This process becomes particularly relevant in donor-acceptor dyads where PMI is covalently linked to an electron-donating moiety.

In a compact, orthogonal electron donor-acceptor dyad featuring phenoxazine (PXZ) as the donor and PMI as the acceptor (PMI-PXZ), the SOCT-ISC mechanism has been explicitly studied. acs.org The formation of a charge transfer (CT) state, where an electron moves from the donor (PXZ) to the acceptor (PMI), is a crucial intermediate step. The spin angular momentum of the electron and the orbital angular momentum of the donor and acceptor moieties can couple, facilitating a change in spin multiplicity from a singlet CT state (¹CT) to a triplet CT state (³CT), which then populates the local triplet state of the PMI (³*PMI). The perpendicular orientation between the donor and acceptor π-systems, as seen in some PDI-xanthene dimers, can provide a significant change in orbital angular momentum, which greatly increases the intersystem crossing rate via charge recombination. researchgate.netacs.orgnih.govfigshare.com This highlights the critical role of molecular geometry in mediating SOCT-ISC.

In such systems, photoexcitation is often followed by a rapid electron transfer to populate the charge transfer state. acs.org The recombination of this CT state can then proceed to the triplet state rather than exclusively returning to the ground state, thereby providing an efficient pathway for triplet formation. acs.org This mechanism is distinct from the heavy-atom effect, where ISC is enhanced by the presence of heavy elements like iridium or platinum, a strategy that has been shown to be competitive with fast electron transfer in some PDI-metal complex assemblies. pnas.org

Triplet Yield and Lifetimes in this compound Systems

The quantum yield of triplet formation (ΦT) and the lifetime of the resulting triplet state are highly dependent on the specific molecular structure and the surrounding environment. For isolated PMI monomers, the triplet yield is generally low due to the high fluorescence quantum yield. researchgate.net However, molecular engineering and aggregation can significantly alter these properties.

In covalently bound cofacial PMI dimers, only a small triplet yield of less than 5% was observed, indicating that this specific arrangement does not efficiently promote intersystem crossing. acs.org Conversely, in a linear PDI-PMI acceptor-donor dyad, the triplet quantum yield was found to be highly solvent-dependent. acs.org In the apolar solvent cyclohexene, where photoinduced electron transfer did not occur, the triplet yield was low (ΦT < 25%). acs.org However, in more polar solvents like toluene (B28343) and chlorobenzene (B131634), which facilitate the formation of a PDI⁻•-PMI⁺• charge transfer state, the triplet yields were substantially higher, ranging from 30% to 98%. acs.org This demonstrates that the charge transfer state is a direct precursor to the triplet state. acs.org

The lifetime of the excited state is also dramatically influenced by the molecular architecture. In studies of symmetric PMI trefoils, monomeric forms in THF exhibited excited singlet state lifetimes of 5.0 to 5.6 ns. sci-hub.se Upon aggregation in methylcyclohexane (B89554) (MCH), these systems formed excimer states with significantly longer lifetimes of 8.4 to 23 ns. sci-hub.se In another study of PDI-based dimers, an excimer-like state was found to decay with a time constant of 28 ns to produce the triplet state. researchgate.netacs.orgnih.govfigshare.com

| System | Conditions/Solvent | Triplet Yield (ΦT) | Excited State Lifetime (τ) | Ref. |

| Cofacial PMI Dimers | - | < 5% | - | acs.org |

| PDI-PMI Dyad | Cyclohexene (apolar) | < 25% | - | acs.org |

| PDI-PMI Dyad | Toluene, Chlorobenzene | 30-98% | - | acs.org |

| Symmetric PMI Trefoil 1 (monomer) | THF | - | 5.0 ns (singlet) | sci-hub.se |

| Symmetric PMI Trefoil 2 (monomer) | THF | - | 5.6 ns (singlet) | sci-hub.se |

| Symmetric PMI Trefoil 1 (aggregate) | MCH | - | 23 ns (excimer) | sci-hub.se |

| Symmetric PMI Trefoil 2 (aggregate) | MCH | - | 8.4 ns (excimer) | sci-hub.se |

| PDI-Xanthene Dimer | - | - | 28 ns (excimer to triplet) | acs.orgnih.gov |

Spectroscopic Signatures of Electronic and Vibronic States in this compound

The absorption and emission spectra of PMI derivatives provide a wealth of information about their electronic structure and interaction with the local environment. These spectra are characterized by a distinct vibronic fine structure.

Vibronic Fine Structure Analysis from Absorption and Emission Spectra

The electronic spectra of PMI are dominated by π-π* transitions of the perylene core. rsc.org A hallmark of both absorption and emission spectra is a well-defined vibronic progression, which arises from the coupling of the electronic transition with specific vibrational modes of the molecule. rsc.orgacs.orgnih.gov

The lowest energy absorption band typically shows a clear structure corresponding to transitions from the ground vibrational level of the ground electronic state (S₀) to various vibrational levels of the first excited singlet state (S₁). These are often labeled as the 0-0, 0-1, 0-2 transitions, etc. The emission spectrum shows a mirror image of this progression. The vibrational spacing in this fine structure is approximately 1300 cm⁻¹, which is associated with the C=C stretching frequency of the polyaromatic framework. rsc.org

Quantum chemical calculations and low-temperature single-molecule spectroscopy have shown that the emission spectra are dominated by two regions of high vibronic activity: a band system from the 0-0 transition down to 600 cm⁻¹ below it, and another band system between approximately 1250 and 1700 cm⁻¹ below the 0-0 transition. acs.orgnih.gov The relative intensities of these vibronic bands can be influenced by the molecular structure and environment. For example, in monomeric PMI trefoils, the 0-0 band is the most intense, while aggregation can lead to changes in the intensity ratio of the 0-1 to 0-0 bands. sci-hub.se

Influence of Environmental Interactions on this compound Spectra

The spectroscopic properties of PMI are highly sensitive to their local environment, such as the polarity of the solvent or the nature of a solid matrix. This sensitivity stems from the inherent properties of the PMI molecule, including its permanent electric dipole moment, which leads to stronger interactions with the matrix environment compared to the more symmetric PDI. acs.orgnih.gov

In solution, changing solvent polarity can lead to significant spectral shifts, a phenomenon known as solvatochromism. In aggregated states, such as the H-aggregates formed by some PMI derivatives in mixtures of THF and water, the absorption peaks can shift, and the ratio of the vibronic peak intensities changes. mdpi.com The formation of aggregates often leads to a quenching of fluorescence and the appearance of new, red-shifted emission bands. researchgate.net This broad, structureless, and red-shifted emission is characteristic of excimer states, which are excited-state dimers that are unbound in the ground state. sci-hub.semdpi.com For instance, the fluorescence emission of a PDI trimer shows a significant red shift to a broad peak above 650 nm as water concentration increases in a THF solution, indicating excimer formation. mdpi.com Similarly, the static emission spectra of PMI derivatives adsorbed on TiO₂ photoanodes show a broad emission band centered at 680 nm, which is significantly redshifted compared to the solution-phase spectrum and lacks vibronic features, confirming the presence of H-aggregates and the formation of excimer-like states. researchgate.net

Computational and Theoretical Investigations of Perylene 3,4 Dicarboximide

Density Functional Theory (DFT) Applications for Perylene-3,4-dicarboximide Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the electronic characteristics of this compound. These calculations offer a detailed picture of the molecule's behavior at the quantum level.

DFT calculations are instrumental in determining the most stable, or ground state, geometry of this compound. For the unsubstituted Perylene-3,4:9,10-bis(dicarboximide), the optimized ground state geometry is planar with D2h symmetry. nih.gov However, the introduction of substituents, particularly at the bay region, can induce a twist in the perylene (B46583) core. nih.gov For instance, DFT calculations have shown that mono-amino substituted perylene bisimides exhibit core twist angles, with approximate dihedral angles between the two naphthalene (B1677914) subunits of around 9.4° and 13.4°. nih.gov

A critical aspect of the electronic structure revealed by DFT is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the optical and electronic properties of the molecule. rroij.com

In this compound derivatives, the HOMO is typically delocalized over the perylene core and any electron-donating substituents, while the LUMO is concentrated on the perylene core and the electron-withdrawing imide groups. nih.govpsu.edu The energies of these orbitals can be tuned by chemical modification. For example, the introduction of electron-donating amino groups raises both the HOMO and LUMO energy levels, whereas electron-withdrawing nitro groups lower them. nih.gov

Interactive Table: Calculated HOMO/LUMO Energies for Perylene Bisimide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| 1a | -5.49 | -3.20 | 2.29 |

| 1b | -5.48 | -3.19 | 2.29 |

| 1c | -5.47 | -3.19 | 2.28 |

| 2 | -5.62 | -3.21 | 2.41 |

| 3 | -6.25 | -3.84 | 2.41 |

| 4 | -5.94 | -3.46 | 2.48 |

Data sourced from DFT/B3LYP calculations. nih.gov

DFT is also a reliable method for calculating the electron affinity (EA) and ionization potential (IP) of this compound. ajol.inforesearchgate.net Electron affinity is the energy released when an electron is added to a neutral molecule to form a negative ion, and it is a key indicator of a material's suitability for n-type (electron-transporting) applications. ajol.infochiba-u.jp Perylene-3,4:9,10-bis(dicarboximide) derivatives are known for their high electron affinities, which contribute to the stability of their radical anions. ajol.info

Calculations have shown that the EA of perylene dyes typically falls in the range of 3.7 to 4.0 eV. chiba-u.jp The B3LYP functional combined with a 6-31+G* basis set has been shown to be a reliable level of theory for reproducing experimental EA values. ajol.info Theoretical studies have demonstrated that substitution can modulate the EA; for instance, introducing COOCF3 groups can lower the LUMO energy and is predicted to decrease the electron injection barrier compared to the parent PDI. ajol.info

The ionization potential, which is the energy required to remove an electron from a neutral molecule, can be related to the HOMO energy. Calculated IP values for a series of Perylene-3,4:9,10-bis(dicarboximide) and Perylene-3,4:9,10-bis(benzimidazole) derivatives were found to be in the range of -6.52 to -5.66 eV. researchgate.net

Time-dependent DFT (TD-DFT) is a powerful method for predicting the spectroscopic properties of molecules, such as their UV-visible absorption and fluorescence emission spectra. researchgate.net For this compound and its derivatives, TD-DFT calculations can reproduce the main features of the experimental spectra, including the characteristic vibronic structure. researchgate.net

The absorption spectrum of monomeric this compound derivatives typically shows a strong 0-0 transition (from the ground vibrational state of the ground electronic state to the ground vibrational state of the first excited electronic state) and a weaker 0-1 vibronic band. sci-hub.se Theoretical calculations can help assign these electronic transitions. For instance, in a study of an asymmetrically substituted perylene-bis(dicarboximide), DFT calculations provided a Frontier Molecular Orbital description that aided in understanding the photophysical properties. psu.edu

Furthermore, computational studies have been successful in predicting how aggregation affects the absorption spectra. The formation of aggregates leads to changes in the absorption spectrum, such as shifts in the peak positions and changes in the relative intensities of the vibronic bands, which can be explained by excitonic coupling between the molecules. nih.gov For instance, a study on perylene tetraethylesters found that the CAM-B3LYP functional was the most reliable for calculating absorption spectra, and vibronic calculations could reproduce the experimentally observed spectral features for the neutral, monoanionic, and dianionic forms. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Self-Assembly

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering valuable insights into the self-assembly processes of this compound molecules.

MD simulations have been used to observe the spontaneous aggregation of this compound derivatives in solution. worktribe.com These simulations can reveal the kinetics of self-assembly, showing, for example, that the formation of stacks from randomly dispersed monomers can occur rapidly, on the order of nanoseconds. worktribe.com

The mechanism of self-assembly is often driven by a combination of factors, including the hydrophobic collapse of the aromatic cores in aqueous media and specific intermolecular interactions. worktribe.comresearchgate.net Studies have shown that this compound-based molecules can self-assemble into well-defined nanostructures, such as cylindrical arrays. acs.org For example, a donor-acceptor monomer based on perylene-3,4:9,10-bis(dicarboximide) was designed to self-assemble through the synergistic effects of π−π stacking, microsegregation, and hydrogen bonding, forming assemblies of 12 monomers in solution. acs.org The self-assembly process is highly dependent on the solvent, with non-polar solvents like methylcyclohexane (B89554) inducing aggregation, while solvents like tetrahydrofuran (B95107) can disrupt it. acs.org

MD simulations are crucial for modeling the intermolecular forces that govern the structure of this compound aggregates. The primary interaction driving the stacking of these planar aromatic molecules is the π-π interaction. rroij.comworktribe.com

Atomistic MD simulations of a chromonic perylene dye in aqueous solution have demonstrated self-assembly into H-aggregate stacks. worktribe.com These simulations revealed that the molecules within the stack are not perfectly cofacial but exhibit a slight twist relative to one another. This twist is a result of minimizing steric and electrostatic repulsion between the bulky side groups attached to the imide positions. worktribe.com The simulations also allow for the calculation of thermodynamic properties associated with self-assembly, such as the free energy of aggregation. worktribe.com In one study, this was calculated to be between 16 and 20 kBT. worktribe.com

Coarse-grained (CG) models, where groups of atoms are represented as single beads, can also be employed to study self-assembly over longer time and length scales. worktribe.com These models, when carefully parameterized, can accurately reproduce the self-assembly behavior observed in more detailed atomistic simulations. worktribe.com Such simulations have provided insights into the molecular alignment in thin films, which is crucial for the performance of organic electronic devices. researchgate.net

Advanced Theoretical Methods for this compound Photophysics

The photophysical properties of this compound (PMI) are intricately linked to its electronic and vibrational structure. Advanced theoretical methods are indispensable for unraveling these complex relationships and providing a detailed understanding of the excited-state dynamics. These computational approaches allow for the simulation of spectra and the modeling of key photophysical processes, offering insights that complement experimental findings.

Franck-Condon Approximation in Spectral Calculations

The Franck-Condon principle is a cornerstone of molecular spectroscopy, asserting that electronic transitions in a molecule occur on a timescale much faster than nuclear motion. libretexts.org Consequently, during an electronic transition, the nuclear positions remain effectively frozen. This "vertical transition" concept is fundamental to calculating the intensities of vibronic transitions, which are the simultaneous changes in electronic and vibrational energy levels. libretexts.org The intensity of a vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. libretexts.org

Quantum chemical calculations employing the Franck-Condon approximation have been successfully used to model the emission spectra of PMI derivatives. nih.govacs.org These calculations typically show that the emission spectra are dominated by two regions of significant vibronic activity. One band system appears from the 0-0 transition (the transition between the lowest vibrational levels of the ground and first excited electronic states) down to approximately 600 cm⁻¹ below it. nih.govacs.org A second prominent band system is observed between roughly 1250 and 1700 cm⁻¹ below the 0-0 transition. nih.govacs.org

Table 1: Comparison of Experimental and Calculated Vibronic Activity in this compound Emission Spectra

| Spectral Region | Experimental Observation | Franck-Condon Calculation |

| 0-0 to -600 cm⁻¹ | High vibronic activity | Dominant band system predicted |

| -1250 to -1700 cm⁻¹ | High vibronic activity | Dominant band system predicted |

| Near 0-0 (down to -100 cm⁻¹) | - | Good agreement with experiment |

| Low-frequency modes | Discrepancies in intensity | Discrepancies with experiment |

While there is generally good agreement between the calculated and experimental spectra, particularly for assigning the dominant vibrational modes, discrepancies can arise. nih.govacs.org Notably, differences in the intensities of low-frequency vibrational modes are often observed. nih.govacs.org These deviations suggest that while the Franck-Condon approximation provides a robust framework, other factors may also influence the spectral line shapes.

Electron-Phonon Coupling Considerations

The interaction between the electronic states and the vibrational modes (phonons) of a molecule, known as electron-phonon coupling, plays a crucial role in the photophysical properties of organic materials. chemrxiv.org These vibronic effects, which arise from the coupling of electronic transitions with nuclear vibrational motion, are central to determining the photophysical response. chemrxiv.org

In the context of PMI, discrepancies between experimental spectra and those calculated purely within the Franck-Condon approximation are often attributed to electron-phonon coupling. nih.govacs.org The neglect of linear electron-phonon coupling in standard calculations can lead to inaccuracies, especially in the intensities of low-frequency vibrational modes. nih.govacs.org This coupling can also be responsible for the temperature-dependent broadening and distortion of excitation spectra in solution. acs.org

The permanent electric dipole moment of the PMI molecule can lead to stronger interactions with its surrounding matrix environment compared to more symmetric molecules like perylene-3,4,9,10-tetracarboxdiimide (PDI). nih.govacs.org These stronger interactions can enhance the effects of electron-phonon coupling.

Charge Transfer State Modeling

Charge transfer (CT) states, where an electron is transferred from a donor to an acceptor moiety, are fundamental to the function of many organic electronic devices. In PMI-based systems, understanding and modeling the formation and decay of CT states is critical.

In covalently linked PMI dimers, the relative orientation of the chromophores significantly influences the electronic interactions and the potential for forming low-energy excimer trap states. acs.orgnih.gov Femtosecond near-infrared transient absorption spectroscopy has been used to observe the formation of excimer states in such dimers, characterized by a low-energy transition around 1450–1520 nm. acs.orgnih.govnorthwestern.edu The formation of these excimers occurs on a picosecond timescale, followed by conformational relaxation. acs.orgnih.gov

Table 2: Excimer Dynamics in Covalently Bound this compound Dimers

| Process | Timescale | Observation |

| Excimer State Absorption Appearance | ~1 ps | Characteristic low-energy transition |

| Conformational Relaxation | 8–17 ps | Follows initial excimer formation |

| Excimer State Decay | 6.9–12.8 ns | Measured by time-resolved fluorescence |

Interestingly, in studies of several PMI dimers, symmetry-breaking charge transfer was not observed. acs.orgnih.govnorthwestern.edu This suggests that while excimer formation is a key process, the formation of distinct, localized charge-separated states may be less favorable in these particular molecular architectures. The positioning of electron-donating groups on the perylene core is a critical factor that influences the kinetics of photoinduced CT processes. nih.gov Attaching electron-donating groups to different positions, such as the "bay" versus the "imide" position, can either facilitate or block the CT process. nih.gov

Advanced Characterization Methodologies for Perylene 3,4 Dicarboximide Materials

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy encompasses a suite of powerful analytical methods used to investigate the dynamics of excited states in molecular systems. For Perylene-3,4-dicarboximide (PDI) materials, these techniques are indispensable for elucidating the intricate photophysical processes that occur on timescales ranging from femtoseconds to seconds. By monitoring the temporal evolution of absorption and emission signals following photoexcitation, researchers can directly observe phenomena such as charge transfer, energy transfer, excimer formation, and intersystem crossing. This detailed understanding of excited-state dynamics is crucial for optimizing the performance of PDI-based materials in applications such as organic photovoltaics, photocatalysis, and molecular electronics.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for probing the earliest events that follow light absorption in PDI derivatives, typically on a timescale of femtoseconds to picoseconds. This method allows for the direct observation of ultrafast processes such as exciton (B1674681) delocalization, charge separation, and the formation of excimer states.

In studies of covalently bound PDI dimers, fs-TA has been instrumental in characterizing the formation dynamics of excimer states, which are crucial in the context of energy transfer in PDI aggregates. For instance, in cofacial π-stacked PDI dimers, a low-energy excimer state has been observed to form in approximately 2 picoseconds. rsc.org In contrast, slip-stacked dimers exhibit a less stable excimer state that forms more slowly, around 12 picoseconds, due to weaker electronic coupling. rsc.org The formation of these excimer-like states can be directly observed through unique low-energy transitions in the near-infrared region of the transient absorption spectrum. nih.gov

Furthermore, fs-TA has been employed to investigate photoinduced electron transfer in donor-acceptor systems incorporating PDI. In a PDI-ruthenium(II) complex, ultrafast charge transfer from the ruthenium complex to the PDI unit was observed to occur in less than 150 femtoseconds, generating a charge-separated state. nih.gov The subsequent relaxation and charge recombination of this state were also tracked, occurring on picosecond timescales. nih.gov Similarly, in PDI structures linked to anthracene donors, the rate of charge separation was found to be dependent on the length of the alkyl tether connecting the donor and acceptor moieties. rsc.orgresearchgate.net

The influence of molecular self-assembly on these ultrafast processes has also been a key area of investigation. In hydrogen-bonded foldamers of a PDI derivative linked to a melamine (B1676169) electron donor, photoinduced charge separation was observed to be an emergent property of the self-assembled nanostructure, a process that does not occur in the individual monomers. nih.gov

Recent advancements in fs-TA, such as its combination with microscopy, have enabled the direct visualization of exciton transport in PDI thin films with sub-10 nm spatial precision and 12 fs temporal resolution. acs.orgnih.gov These studies have revealed both coherent and diffusive phases of exciton transport on sub-picosecond timescales, highlighting the link between nanoscale morphology and exciton dynamics. acs.orgnih.gov

Table 1: Femtosecond Transient Absorption Spectroscopy Data for this compound Derivatives

| PDI System | Observed Process | Characteristic Timescale | Reference |

|---|---|---|---|

| Cofacial PDI Dimer | Excimer Formation | ~2 ps | rsc.org |

| Slip-Stacked PDI Dimer | Excimer Formation | ~12 ps | rsc.org |

| PDI-Ruthenium(II) Complex | Charge Separation | <150 fs | nih.gov |

| PDI-Ruthenium(II) Complex | Charge Recombination | 63 ps | nih.gov |

| PDI-Anthracene Donor-Acceptor | Charge Separation | Varies with linker | rsc.orgresearchgate.net |

| PDI-Melamine Foldamer | Self-Assembly Induced Charge Separation | - | nih.gov |

| PDI Thin Films | Coherent Exciton Transport | Sub-picosecond | acs.orgnih.gov |

Nanosecond Transient Absorption Spectroscopy

Nanosecond transient absorption (ns-TA) spectroscopy is a vital tool for studying the longer-lived excited states of this compound (PDI) derivatives, which persist from nanoseconds to microseconds or even longer. This technique is particularly well-suited for characterizing triplet states and other long-lived transient species that are often key intermediates in photochemical reactions and energy transfer processes.

In dyads of PDI linked with other chromophores, such as Rose Bengal (RB), ns-TA spectra have been used to identify the formation of delocalized triplet states. For a RB-Perylene dyad, the triplet state lifetime was determined to be 109.8 microseconds. researchgate.net This technique allows for the monitoring of intermolecular triplet-triplet energy transfer, confirming the energetic balance between the different chromophoric units within the dyad. researchgate.net

Furthermore, ns-TA is instrumental in studying the effects of substituents on the photophysical properties of PDI molecules. For instance, the introduction of a monothienyl substituent at the bay position of the PDI core was shown to promote efficient intersystem crossing, leading to a high singlet oxygen quantum yield. researchgate.net In another study, a TEMPO radical was attached to the PDI core to investigate radical-enhanced intersystem crossing. The triplet state lifetime in a poly(methyl methacrylate) (PMMA) film was measured to be 2.3 microseconds. researchgate.net

The technique has also been applied to investigate photoinduced electron transfer in donor-acceptor systems where PDI acts as the acceptor. In dyads of PDI and chlorophyll (B73375) a derivatives, ns-TA, in conjunction with time-resolved electron paramagnetic resonance spectroscopy, was used to monitor the charge transfer and subsequent triplet energy transfer processes that lead to the formation of long-lived radical ion pairs. acs.org

Table 2: Nanosecond Transient Absorption Spectroscopy Data for this compound Derivatives

| PDI System | Observed Species/Process | Lifetime | Reference |

|---|---|---|---|

| Rose Bengal-Perylene Dyad | Delocalized Triplet State | 109.8 µs | researchgate.net |

| PDI-TEMPO in PMMA Film | Triplet State | 2.3 µs | researchgate.net |

| Chlorophyll a-PDI Dyad | Long-lived Radical Ion Pairs | - | acs.org |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) is a highly sensitive technique for investigating the excited-state dynamics of this compound (PDI) derivatives. By measuring the decay of fluorescence intensity over time, TRFS provides valuable information about the lifetimes of singlet excited states and the rates of various de-excitation processes, such as charge transfer and energy transfer.

For PDI derivatives bearing electron-donating groups, fluorescence quenching is often observed, which is indicative of a photoinduced charge transfer process. nih.gov For instance, in a series of PDI derivatives with 4-methoxyphenoxy substituents, the fluorescence quantum yields were found to decrease with increasing solvent polarity and electron deficiency of the perylene (B46583) core, pointing to an efficient charge transfer mechanism that competes with fluorescence. nih.gov

The self-assembly of PDI molecules also has a significant impact on their fluorescence properties. In hydrogen-bonded foldamers of PDI linked to a melamine donor, the formation of the assembly leads to ultrafast electron transfer, which effectively quenches the fluorescence. nih.gov Similarly, time-resolved photoluminescence studies of PDI films have shown multi-exponential decay kinetics, with lifetimes that are significantly shorter than those of the corresponding monomers in solution. chemrxiv.org This indicates the presence of competing non-radiative decay pathways in the solid state, enhanced by the close packing and electronic coupling between molecules in the film. chemrxiv.org

In covalently bound dimers and trimers of PDI, TRFS has been used to characterize the formation and decay of excimer-like states. acs.org These states, which result from the interaction of an excited chromophore with a neighboring ground-state molecule, often have distinct, red-shifted emission spectra and different fluorescence lifetimes compared to the monomeric species. For symmetric PDI trefoils that self-assemble into larger arrays, time-resolved spectroscopy has revealed that initially formed excitonically coupled states relax into excimer states with lifetimes on the order of tens of nanoseconds. nih.gov

Table 3: Time-Resolved Fluorescence Spectroscopy Data for this compound Derivatives

| PDI System | Key Finding | Lifetime(s) | Reference |

|---|---|---|---|

| PDI with 4-methoxyphenoxy substituents | Fluorescence quenching due to charge transfer | - | nih.gov |

| PDI-Melamine Foldamer | Fluorescence quenching upon self-assembly | - | nih.gov |

| PDI Films | Multi-exponential fluorescence decay | ~1.0 ns, 7.0 ns, 14.8 ns | chemrxiv.org |

| PDI Monomer in solution | Mono-exponential fluorescence decay | ~3.9 ns | chemrxiv.org |

| Symmetric PDI Trefoil Assemblies | Excimer state decay | 8.4 ns, 20 ns | nih.gov |

Scanning Probe Microscopy for Supramolecular Structures

Scanning probe microscopy (SPM) techniques are indispensable for visualizing and characterizing the supramolecular structures formed by this compound (PDI) derivatives on surfaces. These methods provide real-space images with atomic or near-atomic resolution, enabling a detailed understanding of how individual molecules self-assemble into ordered architectures. This information is critical for establishing structure-property relationships in PDI-based materials, as the morphology of the self-assembled structures profoundly influences their electronic and optical properties.

Scanning Tunneling Microscopy (STM) of this compound Surface Assemblies

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that allows for the visualization of molecular arrangements and the probing of local electronic properties with sub-nanometer resolution. In the study of this compound (PDI) derivatives, STM has been instrumental in elucidating the intricacies of their self-assembly on various substrates.

For instance, STM studies of N,N′-bis(1-hexylheptyl)perylene-3,4:9,10-bis(dicarboximide) on epitaxial graphene on silicon carbide have revealed the formation of highly ordered self-assembled monolayers. rsc.org It was observed that the molecules can adsorb in both armchair and zig-zag configurations, leading to six possible orientations of the molecular layer relative to the underlying graphene lattice. rsc.org

Furthermore, STM, in conjunction with scanning tunneling spectroscopy (STS), has provided insights into the electronic interactions between the PDI molecules and the substrate. The interaction with the graphene surface was found to shift the lowest unoccupied molecular orbital (LUMO) of the PDI molecules towards the Fermi level, inducing a charge transfer and opening a band gap in the graphene. rsc.org This charge transfer effectively decouples the LUMO from the surface, rendering it invisible in dI/dV spectroscopy measurements. rsc.org The highest occupied molecular orbital (HOMO), on the other hand, only becomes accessible at very short tip-surface distances. rsc.org

STM has also been used to characterize defects within the self-assembled monolayers. In the case of the aforementioned system, the observed defects were exclusively composed of molecular dimers, which exhibited a stronger interaction with the graphene surface compared to the other molecules in the monolayer. rsc.org

Atomic Force Microscopy (AFM) for Morphological Analysis of this compound Films

Atomic Force Microscopy (AFM) is a versatile technique for imaging the surface morphology of materials at the nanoscale. Unlike STM, AFM does not require a conductive sample, making it suitable for a broader range of materials, including thin films of this compound (PDI) derivatives on insulating substrates.